5-Methyl-2-phenylmorpholine

Beschreibung

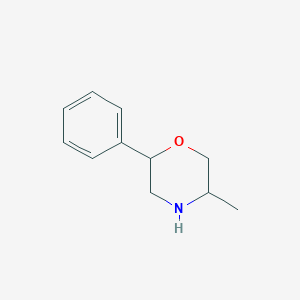

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGEOIBMBXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342176 | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80123-66-6 | |

| Record name | Isophenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control of 5 Methyl 2 Phenylmorpholine

Established Synthetic Pathways for 5-Methyl-2-phenylmorpholine

The construction of the this compound scaffold is typically achieved through pathways that establish the morpholine (B109124) ring as a key step. These methods range from direct cyclization reactions to more elaborate multi-step sequences that build the necessary precursors.

The formation of the morpholine ring is frequently accomplished via the intramolecular cyclization of a suitably substituted N-(2-hydroxyethyl)amino alcohol precursor. This acid-catalyzed dehydration is a common and effective strategy. In a documented synthesis of (2S,5R)-5-Methyl-2-phenyl-morpholine and (2R,5R)-5-Methyl-2-phenyl-morpholine, an intermediate amino alcohol is treated with a strong acid to induce ring closure. google.com The reaction is typically allowed to proceed overnight at room temperature. google.com The process involves dissolving the secondary amine precursor in concentrated sulfuric acid (H₂SO₄) or treating it with aqueous hydrochloric acid (HCl). google.com Following the reaction, the mixture is carefully neutralized with a base, and the cyclized product is extracted and purified. google.com

Another established pathway, used for analogous phenylmorpholine structures, involves the reaction of a 2-bromo-1-phenylpropan-1-one derivative with ethanolamine (B43304). nih.gov This is followed by reduction of the intermediate ketone to an alcohol, which then undergoes acid-catalyzed cyclization with concentrated sulfuric acid to yield the final morpholine ring. nih.gov

Table 1: Conditions for Acid-Catalyzed Cyclization

| Precursor | Acid Catalyst | Reaction Conditions | Outcome |

|---|---|---|---|

| N-(2-hydroxypropyl)-1-phenyl-2-aminoethanol derivative | 60% aqueous HCl | Heated overnight under N₂ | Cyclized this compound product |

| N-(2-hydroxypropyl)-1-phenyl-2-aminoethanol derivative | Concentrated H₂SO₄ | Room temperature, overnight | Cyclized this compound product |

The synthesis of this compound is inherently a multi-step process, as the precursors for cyclization must first be assembled. google.comnih.gov A general and illustrative multi-step approach begins with the α-bromination of a substituted propiophenone. nih.gov The resulting 2-bromo-1-phenylpropan-1-one is then reacted with an amino alcohol, such as ethanolamine, to form an aminoketone intermediate. nih.govljmu.ac.uk This intermediate contains both the nitrogen and oxygen atoms required for the morpholine ring.

Subsequent reduction of the ketone functionality, typically with a reducing agent like sodium borohydride, yields the crucial amino alcohol precursor. nih.govljmu.ac.uk The final step is the acid-catalyzed intramolecular cyclization described previously, which forms the morpholine ring. nih.govljmu.ac.uk This sequence allows for the systematic construction of the molecule, with purification often performed at intermediate stages to ensure the quality of the final product. google.com

A specific pathway to (2S,5R) and (2R,5R) diastereomers of this compound starts with the reaction of an amine with an epoxide in methanol, which forms the key amino alcohol intermediate. google.com This intermediate is then subjected to acid-catalyzed cyclization to afford the desired morpholine derivatives. google.com Such multi-step sequences are common in organic synthesis, allowing for the construction of complex molecules from simpler, readily available starting materials. syrris.jp

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Due to the presence of two stereocenters at the C2 and C5 positions, this compound can exist as four distinct stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The synthesis of a single, desired stereoisomer (enantiomerically and diastereomerically pure) requires precise control over the spatial arrangement of atoms during the synthetic sequence.

Stereoselective synthesis is crucial for producing enantiomerically pure compounds. One powerful strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been set, the auxiliary is removed and can often be recycled. For instance, Evans oxazolidinone auxiliaries are widely used to control stereochemistry in alkylation and acylation reactions, which could be adapted to establish the correct stereocenters in a precursor to this compound. nih.gov

Asymmetric catalysis offers another route, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. abcr.com Metal catalysts paired with chiral ligands or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other. While specific applications of these methods directly to this compound are not detailed in the provided context, these are standard and powerful techniques in modern asymmetric synthesis for creating chiral molecules. nih.govabcr.com The synthesis of other complex chiral morpholines has been achieved by starting with enantiomerically pure building blocks, such as protected amino acids, ensuring that the stereochemistry is carried through the synthetic sequence. nih.gov

Reaction conditions can have a significant impact on the stereochemical outcome of a synthesis, particularly on the ratio of diastereomers produced. Temperature is a key variable that can alter the selectivity of a reaction. In the synthesis of related substituted morpholines via an oxa-Michael reaction, the diastereomeric ratio of the products was found to be temperature-dependent. nih.gov

For example, performing the cyclization at -78°C favored the formation of the trans diastereomer, while conducting the reaction at room temperature (25°C) led to a higher proportion of the thermodynamically more stable cis isomer. nih.gov This change is attributed to a retro-oxa-Michael reaction occurring at the higher temperature, which allows the system to equilibrate to the more stable product. nih.gov This demonstrates that by carefully controlling the reaction temperature, it is possible to influence and optimize the diastereomeric purity of the final morpholine product.

Table 2: Effect of Temperature on Diastereomeric Ratio in Morpholine Synthesis

| Reaction Temperature | Diastereomeric Ratio (cis:trans) | Predominant Isomer |

|---|---|---|

| -78 °C | ~1 : 2.6 | trans |

| 0 °C | ~1.8 : 1 | cis |

When a synthesis produces a mixture of stereoisomers, their separation is necessary to obtain a pure compound. researchgate.net Diastereomers have different physical properties and can often be separated by standard laboratory techniques like flash chromatography on silica gel. google.com

Enantiomers, however, have identical physical properties in a non-chiral environment, making their separation more challenging. researchgate.net Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful method for separating enantiomers. mdpi.com This technique has been successfully used to separate diastereomeric morpholine derivatives that were inseparable by conventional silica gel chromatography. nih.gov

Another common method for separating enantiomers is classical resolution via diastereomeric salt formation. This involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent, such as mandelic acid or tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. nih.gov After separation, the pure enantiomers are recovered by removing the resolving agent.

Regioselective Functionalization of the Morpholine Ring System

Regioselective functionalization of the this compound scaffold is most commonly achieved during the synthetic construction of the morpholine ring itself, rather than by modification of the pre-formed heterocycle. This approach allows for precise control over the placement of substituents at various positions on the ring.

The synthesis of analogues like the methylphenmetrazine (MPM) positional isomers illustrates this principle. The process often begins with a substituted propiophenone, which dictates the substitution pattern on the phenyl ring. A typical synthetic pathway involves several key steps:

Bromination: The starting material, such as a specific methylpropiophenone, undergoes bromination to yield a 2-bromo-1-(methylphenyl)propan-1-one intermediate.

Reaction with Ethanolamine: This intermediate is then reacted with ethanolamine.

Reduction and Cyclization: The subsequent product is reduced, typically using a reducing agent like sodium borohydride, to form an alcohol. This is followed by acid-catalyzed cyclization, often using concentrated sulfuric acid, which results in the formation of the morpholine ring nih.gov.

This multi-step synthesis ensures that the final position of the methyl group on the phenyl ring is predetermined by the choice of the initial reactant nih.gov. For instance, starting with 4-methylpropiophenone leads to the formation of 2-(4-methylphenyl)-3-methylmorpholine nih.gov.

Furthermore, patents describing phenylmorpholine analogues outline the potential for substitution at multiple positions on the molecule, designated as R1 through R6. This implies that synthetic methods have been developed to regioselectively introduce a wide variety of functional groups, including aryl groups (R1), alkyl groups at various positions on the morpholine ring (R2, R3, R4, R6), and hydroxyl groups (R5) google.com. The stability of the trans isomer during cyclization is a key factor in controlling the stereochemistry of the final product nih.gov.

While direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of various heterocyclic compounds like quinolines, its application to the this compound ring system is not as extensively documented in the scientific literature mdpi.comnih.gov. The predominant strategy remains the assembly of the ring from specifically functionalized linear precursors.

Derivatization Strategies for Advanced Chemical Transformations

Once the this compound core is synthesized, it can be subjected to various derivatization strategies to create a library of related compounds for further investigation. These transformations primarily target the secondary amine within the morpholine ring and the aromatic phenyl ring.

N-Alkylation of the Morpholine Nitrogen:

A primary derivatization strategy is the N-alkylation of the morpholine nitrogen. The secondary amine is nucleophilic and can be readily alkylated using alkyl halides. For example, N-methylation can be achieved using methyl iodide in a suitable solvent like dimethylformamide nih.gov. This strategy has been used to synthesize N-methyl, N-ethyl, and N-propyl analogues of phenylmorpholine compounds. These modifications can significantly impact the biological activity of the molecule. Research has shown that increasing the length of the N-alkyl chain can alter the compound's potency as a monoamine uptake inhibitor nih.gov.

| N-Alkyl Group | Effect on Monoamine Uptake Inhibition (Relative to Parent Compound) |

|---|---|

| N-Methyl | Little effect on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition potency. nih.gov |

| N-Ethyl | 4- to 7.8-fold increase in potency for DA and NE uptake inhibition. nih.gov |

| N-Propyl | 4- to 7.8-fold increase in potency for DA and NE uptake inhibition. nih.gov |

Substitution on the Phenyl Ring:

Another key derivatization approach involves introducing various substituents onto the phenyl ring. While this is often accomplished during the initial synthesis by using a substituted starting material, it represents a crucial strategy for creating chemical diversity. Analogues with fluoro, chloro, and bromo substituents on the phenyl ring have been synthesized nih.gov. The nature and position of these substituents can influence the molecule's interaction with biological targets nih.gov.

Derivatization for Analytical Purposes:

Chemical derivatization is also employed for analytical purposes, such as improving the separation and detection of isomers in chromatography. For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) has been used to derivatize methylphenmetrazine isomers. This modification enhances the chromatographic separation between the isomers, allowing for their accurate identification and quantification nih.gov.

Formation of Salts:

The basic nitrogen atom in the morpholine ring allows for the formation of various salts. For example, compounds can be converted to their fumarate (B1241708) salts by reacting the free base with fumaric acid in a solvent like methanol. This is often done to induce crystallization and produce a stable, solid form of the compound that is easier to handle and characterize nih.gov.

Advanced Analytical Characterization Techniques for Substituted Phenylmorpholines

Chromatographic Separation Methods for 5-Methyl-2-phenylmorpholine Isomers

Chromatography is a cornerstone for separating structurally similar isomers. The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the analyte and the required resolution. For phenylmorpholine isomers, both techniques have been successfully applied, often in conjunction with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the chromatographic separation of underivatized phenylmorpholine isomers can be challenging. For instance, initial GC-MS analysis of methylphenmetrazine (MPM) positional isomers, which are structurally related to this compound, failed to achieve separation between the 2-MPM and 3-MPM isomers. ljmu.ac.uk

While chromatographic separation may be incomplete, the mass spectrometry data provides valuable information. Under electron ionization (EI), these isomers typically produce identical mass spectra, making their differentiation by mass-to-charge ratio alone impossible. ljmu.ac.uk The molecular ion for methylphenmetrazine isomers is observed at an m/z of 191. ljmu.ac.uk The fragmentation pattern is consistent among the isomers, often involving characteristic losses that reflect the core morpholine (B109124) structure. ljmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) often provides superior separation for polar and non-volatile compounds and can be more effective for resolving phenylmorpholine isomers without derivatization. unipd.itresearchgate.net Studies on the positional isomers of methylphenmetrazine demonstrated that LC-MS could achieve satisfactory separation. ljmu.ac.uk

Using an Agilent 1100 HPLC system, complete separation of 2-MPM from 3-MPM and 4-MPM was achieved, although only partial separation was noted between the 3- and 4-MPM isomers. ljmu.ac.uk The protonated molecule [M+H]⁺ was consistently observed at m/z 192 for all isomers. ljmu.ac.uk In-source collision-induced dissociation (CID) at an increased fragmentor voltage helps to generate characteristic product ions for structural confirmation. ljmu.ac.uk Key fragments observed include ions at m/z 174 (potentially from the loss of methanol) and m/z 148 (possibly from the loss of ethylene (B1197577) oxide). ljmu.ac.uk

Table 1: LC-MS Retention Times for Methylphenmetrazine (MPM) Isomers

| Isomer | Retention Time (minutes) |

|---|---|

| 2-MPM | 13.06 |

| 3-MPM | 16.70 |

| 4-MPM | 17.33 |

Data sourced from a study on methylphenmetrazine isomers, which are structurally analogous to this compound. ljmu.ac.uk

Derivatization Techniques for Enhanced Chromatographic Resolution

Derivatization is a chemical modification technique used to improve the analytical performance of a compound. For phenylmorpholine isomers, it can dramatically enhance chromatographic separation, particularly in GC-MS. ljmu.ac.uk The process involves reacting the analyte with a reagent to create a derivative with improved volatility, thermal stability, or detectability. nih.govnih.gov

In the case of methylphenmetrazine isomers, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) was shown to significantly improve the GC-MS separation that was not achievable with the underivatized compounds. ljmu.ac.uk This improvement allows for the baseline resolution of all three isomers, enabling their individual quantification and identification. ljmu.ac.uk The derivatization introduces a trifluoroacetyl group, altering the molecule's chromatographic properties and leading to distinct retention times. ljmu.ac.uk

Table 2: GC-MS Retention Times of MPM Isomers Before and After Derivatization

| Isomer | Retention Time (Underivatized) | Retention Time (TFAA Derivative) |

|---|---|---|

| 3-MPM | Not fully resolved from 2-MPM | 15.85 min |

| 2-MPM | Not fully resolved from 3-MPM | 16.05 min |

| 4-MPM | Separated from 2/3-MPM | 16.34 min |

Data sourced from a study on methylphenmetrazine isomers. ljmu.ac.uk

Spectroscopic Elucidation of Molecular Structure and Conformation

While chromatography separates isomers, spectroscopy provides detailed information about the molecular structure, stereochemistry, and conformation. Techniques like NMR, IR, and Raman spectroscopy are indispensable for the complete characterization of complex organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise three-dimensional structure and stereochemistry of molecules. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, chemists can determine the relative and absolute configuration of chiral centers.

For phenylmorpholine derivatives, ¹H NMR provides data on the specific arrangement of protons in the molecule. For example, in the ¹H NMR spectrum of the fumarate (B1241708) salt of 2-methylphenmetrazine, specific signals (chemical shifts) correspond to the protons on the phenyl and morpholine rings. ljmu.ac.uk The multiplicity and integration of these signals confirm the connectivity and relative number of protons, which is essential for assigning the correct isomeric structure. ljmu.ac.uk

Table 3: ¹H NMR Data for 2-Methylphenmetrazine Fumarate Salt

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.37–3.32 | m | H-5' |

| 7.24–7.11 | m | H-3', 4' |

Data is for a related compound, 2-methylphenmetrazine, and is illustrative of the data obtained for this class of compounds. ljmu.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For phenylmorpholine derivatives, characteristic IR absorption bands can be expected for C-H stretching of the aromatic and aliphatic portions, C-N stretching, and C-O-C stretching of the morpholine ring. researchgate.net The analysis of these vibrational modes can help confirm the identity of the core structure. The combination of GC with solid-state infrared analysis (GC-IR) can be a particularly powerful tool, providing separation and structural information simultaneously, which is valuable when mass spectra of isomers are indistinguishable. ljmu.ac.ukojp.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel psychoactive substances, including substituted phenylmorpholines like this compound. Its principal advantage lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptionally high accuracy, typically to four or five decimal places. This precision is critical for unequivocally determining the elemental composition of a molecule, a fundamental step in confirming its identity.

For this compound, the molecular formula is established as C₁₁H₁₅NO. Based on this formula, the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This calculated value serves as a benchmark against which experimental data from HRMS analysis is compared. The monoisotopic mass for C₁₁H₁₅NO is 177.115364 Da. chemspider.com

In a typical HRMS workflow, a sample of this compound would be introduced into the mass spectrometer, often after separation by a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC). The molecule is then ionized, commonly forming a protonated species [M+H]⁺. The mass analyzer, which could be a time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) instrument, then measures the m/z of this ion with high resolution.

The paramount importance of HRMS is particularly evident when dealing with isomers—compounds that share the same molecular formula but differ in their atomic arrangement. The molecular formula C₁₁H₁₅NO corresponds to numerous isomers, including phenmetrazine (3-methyl-2-phenylmorpholine), various other positional methyl-phenylmorpholine isomers (e.g., 2-MPM, 3-MPM, 4-MPM), and entirely different chemical structures. Standard low-resolution mass spectrometry might not be able to distinguish between these compounds based on mass alone. HRMS, however, provides the necessary accuracy to confirm that the measured mass is consistent with the specific elemental composition of C₁₁H₁₅NO, thereby lending strong support to the compound's identification.

Detailed research findings on the HRMS analysis of closely related positional isomers of methylphenmetrazine (MPM) demonstrate the utility of this technique. In these studies, HRMS is employed to confirm the elemental composition of the synthesized isomers. The high mass accuracy achieved allows for the confident assignment of the molecular formula.

The table below illustrates the principle of HRMS for molecular formula confirmation, using the theoretical mass of this compound and representative data for a closely related isomer to demonstrate the typical accuracy of the technique.

| Parameter | Theoretical Value for this compound [M+H]⁺ | Representative Experimental Value for an Isomer [M+H]⁺ |

| Molecular Formula | C₁₁H₁₆NO⁺ | C₁₁H₁₆NO⁺ |

| Theoretical Mass (Da) | 178.1226 | 178.1226 |

| Measured Mass (Da) | Not available in literature | 178.1225 |

| Mass Error (ppm) | Not applicable | -0.6 |

This interactive table showcases the theoretical data for this compound and representative experimental data for a related isomer to illustrate the accuracy of HRMS. A very low mass error, typically below 5 ppm, provides high confidence in the assigned elemental composition.

The confirmation of the molecular formula through HRMS is a critical piece of evidence in the comprehensive analytical characterization of this compound. It complements data from other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to build a complete and unambiguous profile of the molecule.

Computational Chemistry and Molecular Modeling of 5 Methyl 2 Phenylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. nih.govscispace.com

The three-dimensional structure of 5-Methyl-2-phenylmorpholine is not static; it exists as an ensemble of different spatial arrangements or conformations. DFT is widely used to calculate the potential energy of these conformers to identify the most stable structures. nih.gov The morpholine (B109124) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this chair form, the substituents—the phenyl group at position 2 and the methyl group at position 5—can be oriented in either an axial or equatorial position.

Computational studies on analogous structures suggest that the most stable conformation for this compound would likely be a chair form where the larger phenyl group occupies a pseudo-equatorial position to minimize steric hindrance. The orientation of the methyl group would also favor an equatorial position. DFT calculations, often using a basis set like B3LYP/6-31G**, can quantify the energy differences between these various conformations (e.g., chair with axial/equatorial substituents, boat conformations), predicting their relative populations at equilibrium. scispace.com

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers Note: This data is hypothetical and serves to illustrate typical results from DFT calculations.

| Conformer | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 (Most Stable) |

| Chair 2 | Equatorial | Axial | +1.85 |

| Chair 3 | Axial | Equatorial | +3.50 |

| Twist-Boat | - | - | +5.50 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. frontiersin.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen and oxygen atoms of the morpholine ring. The LUMO would likely be distributed over the aromatic phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. scispace.com In an MESP map, electron-rich areas (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor areas (positive potential), susceptible to nucleophilic attack, are colored blue. For this molecule, the oxygen and nitrogen atoms would be regions of negative potential, while the hydrogen atoms, particularly the N-H proton, would be regions of positive potential.

Table 2: Predicted Frontier Orbital Properties for this compound Note: Values are illustrative and represent typical outcomes of DFT calculations.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Represents electron-donating ability. |

| LUMO Energy | -0.8 | Represents electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for calculating static, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the full conformational landscape in a simulated physiological environment (e.g., in a water box).

An MD simulation of this compound would reveal the transitions between different chair and boat conformations of the morpholine ring and the rotational flexibility of the phenyl group. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. Such simulations can confirm the conformational preferences predicted by DFT and provide insights into the molecule's dynamic behavior upon approaching a receptor. nih.gov

In Silico Prediction of Receptor-Ligand Interactions through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netacademie-sciences.fr This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. As an analog of phenmetrazine, this compound is expected to interact with monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

A docking study would involve placing the 3D structure of this compound into the binding site of a protein model. A scoring function then estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol. The results would also show the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. Different stereoisomers of the compound would be docked separately to predict if one binds more favorably than others.

Table 3: Illustrative Molecular Docking Results of (2R, 5S)-5-Methyl-2-phenylmorpholine with Monoamine Transporters Note: This data is hypothetical, based on studies of similar compounds, and illustrates potential docking outcomes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe320 | Hydrogen Bond, Pi-Pi Stacking |

| Norepinephrine Transporter (NET) | -8.2 | Asp75, Phe317 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin Transporter (SERT) | -7.1 | Tyr95, Ile172 | Hydrogen Bond, Hydrophobic |

Theoretical Analysis of Chirality and Stereoisomer Behavior

Chirality is a critical feature of many pharmacologically active molecules, as different stereoisomers can have vastly different biological activities and metabolic fates. researchgate.netnih.gov this compound possesses two chiral centers at the C2 and C5 positions of the morpholine ring. This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are an enantiomeric pair, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between these pairs is diastereomeric.

Theoretical analysis can be used to explore the differences between these stereoisomers.

DFT Calculations: The relative thermodynamic stabilities of the four isomers can be computed. While enantiomers have identical energies in an achiral environment, diastereomers have different energies and stabilities.

Molecular Docking: As biological receptors are themselves chiral, each stereoisomer can be docked into a target's binding site to predict differences in binding affinity and orientation. This can provide a rational basis for observed differences in pharmacological activity between isomers. For example, one enantiomer might fit perfectly into a binding pocket, while its mirror image does not, leading to a significant difference in potency. mdpi.com

Table 4: Summary of Stereoisomers and Applicable Computational Analysis

| Stereoisomer | Configuration | Relationship | Computational Method for Differentiation |

|---|---|---|---|

| Isomer 1 | (2R, 5S) | Enantiomer of Isomer 2 | Molecular Docking with chiral receptor |

| Isomer 2 | (2S, 5R) | Enantiomer of Isomer 1 | Molecular Docking with chiral receptor |

| Isomer 3 | (2R, 5R) | Enantiomer of Isomer 4; Diastereomer of 1 & 2 | DFT (relative energy); Molecular Docking |

| Isomer 4 | (2S, 5S) | Enantiomer of Isomer 3; Diastereomer of 1 & 2 | DFT (relative energy); Molecular Docking |

In Vitro Biological Activity and Mechanistic Investigations of 5 Methyl 2 Phenylmorpholine and Analogues

Evaluation of Monoamine Transporter Interaction Kinetics

Research conducted on 5-Methyl-2-phenylmorpholine's parent compound, phenmetrazine, and its positional methyl analogues provides substantial insight into their interaction with monoamine transporters. These studies typically utilize in vitro transporter assays in rat brain synaptosomes to determine the potency of these compounds in inhibiting neurotransmitter uptake and promoting their release. wikipedia.org The primary mechanism of action for many of these analogues is as substrate-type releasers at the dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.org

Dopamine Transporter (DAT) Uptake and Release Modulation

Analogues of this compound are effective modulators of the dopamine transporter (DAT). In vitro assays demonstrate that these compounds can both inhibit the uptake of dopamine and act as releasing agents. wikipedia.org For instance, phenmetrazine and its 2-methyl and 4-methyl analogues are efficacious uptake blockers at DAT with potencies in the low micromolar range. wikipedia.org Specifically, 4-methylphenmetrazine (4-MPM) was found to be approximately 3.5 times more potent than 2-methylphenmetrazine (2-MPM) at inhibiting dopamine uptake. wikipedia.org

Further investigation into their mechanism reveals that these compounds are not merely blockers but also function as substrates for the transporter, inducing dopamine release (efflux). This releasing activity is a key characteristic of their stimulant properties. The potency of these compounds as dopamine releasers varies with the position of the methyl group on the phenyl ring.

| Compound | DAT Uptake Inhibition IC50 (μM) | DAT Release EC50 (μM) |

| Phenmetrazine | 3.36 | 0.17 |

| 2-Methylphenmetrazine | 6.74 | 0.44 |

| 3-Methylphenmetrazine | >50 | >30 |

| 4-Methylphenmetrazine | 1.93 | 0.25 |

Data sourced from in vitro assays using rat brain synaptosomes. wikipedia.org

Norepinephrine Transporter (NET) Uptake and Release Modulation

The norepinephrine transporter (NET) is also a primary target for this class of compounds. All tested analogues, including phenmetrazine, 2-MPM, 3-MPM, and 4-MPM, were found to be fully efficacious inhibitors of norepinephrine uptake, with potencies ranging from 1.2 to 5.2 μM. wikipedia.org Phenmetrazine is recognized as a potent substrate-type releaser at NET. wikipedia.org

| Compound | NET Uptake Inhibition IC50 (μM) | NET Release EC50 (μM) |

| Phenmetrazine | 1.20 | 0.05 |

| 2-Methylphenmetrazine | 4.09 | 0.20 |

| 3-Methylphenmetrazine | 5.19 | 0.11 |

| 4-Methylphenmetrazine | 2.50 | 0.11 |

Data sourced from in vitro assays using rat brain synaptosomes. wikipedia.org

Serotonin (B10506) Transporter (SERT) Uptake and Release Modulation

The interaction of this compound analogues with the serotonin transporter (SERT) is considerably weaker compared to their effects on DAT and NET. wikipedia.org While phenmetrazine, 2-MPM, and 4-MPM do act as uptake blockers at SERT, their potency is substantially lower. wikipedia.org Notably, 4-MPM is nearly 10-fold more potent than both 2-MPM and the parent compound phenmetrazine at SERT. wikipedia.org Despite lower potency, these compounds are capable of inducing serotonin release, with 4-MPM showing the most significant activity among the methyl analogues, suggesting it may have entactogenic properties. wikipedia.org

| Compound | SERT Uptake Inhibition IC50 (μM) | SERT Release EC50 (μM) |

| Phenmetrazine | 11.2 | 2.76 |

| 2-Methylphenmetrazine | 12.8 | 4.54 |

| 3-Methylphenmetrazine | >50 | >30 |

| 4-Methylphenmetrazine | 1.18 | 0.50 |

Data sourced from in vitro assays using rat brain synaptosomes. wikipedia.org

In Vitro Enzyme Inhibition and Activation Studies

The potential for phenmetrazine analogues to interact with drug-metabolizing enzymes has been investigated in vitro. Studies on 3,4-methylenedioxyphenmetrazine (MDPM), a close analogue, demonstrated a significant potential for inhibition of cytochrome P450 (CYP) enzymes. nih.gov In vitro assays revealed that MDPM is a strong inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4. nih.gov This suggests a high potential for drug-drug interactions if co-administered with other substances metabolized by these enzymes. nih.gov

Conversely, studies on the parent compound, phenmetrazine, indicate that it is resistant to metabolism by monoamine oxidase (MAO). who.int In release assay methodologies, the non-selective MAO inhibitor pargyline is often included in the buffer to prevent the enzymatic breakdown of the monoamine neurotransmitters being measured, rather than to counteract metabolism of the test compound itself. wikipedia.org

Receptor Binding Affinity and Selectivity Profiling

While the primary mechanism of action for this compound and its analogues is modulation of monoamine transporters, interactions with neurotransmitter receptors can also contribute to their pharmacological effects. However, comprehensive in vitro receptor binding studies detailing the affinity (Ki values) of this compound or its simple methyl analogues across a wide panel of dopamine, serotonin, and adrenergic receptors are not extensively documented in the available scientific literature.

In vivo research on chronic phenmetrazine administration in rats has shown a dose-dependent desensitization of D2 dopamine and α2-adrenergic receptors, which implies a functional interaction with these receptors. nih.gov Additionally, studies on the analogue 3-fluorophenmetrazine suggest it has little activity at 5-HT2B receptors. who.int These findings suggest a degree of receptor interaction, but specific, quantitative in vitro binding affinity data remains largely uncharacterized.

In Vitro Metabolic Pathway Elucidation and Metabolite Identification

In vitro studies using human liver microsomes (HLM) and human liver S9 fractions (pHLS9) are crucial for understanding the metabolic fate of new compounds. Research on the phenmetrazine analogue 3,4-methylenedioxyphenmetrazine (MDPM) has identified its primary metabolic pathways. nih.gov

The main reactions observed were demethylenation of the methylenedioxy group followed by O-methylation of one of the resulting hydroxyl groups. nih.gov Further monooxygenase mapping experiments, which involve incubating the compound with individual CYP enzymes, revealed that the initial demethylenation step was mediated exclusively by the CYP2D6 isoenzyme. nih.gov These findings indicate that CYP2D6 is the key enzyme responsible for the phase I metabolism of this particular analogue. The primary metabolites identified in these in vitro systems are the demethylenated and subsequently O-methylated products of the parent compound. nih.gov

Hepatic Microsomal Metabolism Studies

In vitro studies utilizing hepatic microsomes are crucial for elucidating the metabolic pathways of xenobiotics, including this compound and its analogues. These studies simulate the metabolic processes that occur in the liver, providing insights into the enzymatic reactions that these compounds undergo.

Research on analogues of this compound, such as 3,4-methylenedioxyphenmetrazine (MDPM), has demonstrated the utility of human liver microsomes in identifying key metabolic transformations. For MDPM, in vitro experiments with human liver microsomes and S9 fractions revealed that the compound undergoes metabolism, albeit as a low-turnover drug. nih.govresearchgate.net The primary metabolic pathways identified were demethylenation and subsequent O-methylation. nih.govresearchgate.net Monooxygenase mapping studies further pinpointed that the demethylenation of MDPM is exclusively mediated by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net This finding is significant as it suggests that the metabolism of MDPM could be influenced by genetic polymorphisms in the CYP2D6 enzyme or by co-administration of other drugs that are also substrates of this enzyme. nih.govresearchgate.net

While direct studies on this compound are not extensively detailed in the available literature, the metabolic fate of the closely related compound phenmetrazine has been investigated. These studies provide a foundational understanding of the likely metabolic transformations for this class of compounds. For instance, early research on phenmetrazine indicated that a significant portion of the drug is excreted as various metabolites within 24 hours of oral administration. wikipedia.org

Identification of Phase I and Phase II Metabolites

The metabolism of chemical compounds in the body is broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.

For analogues of this compound, both Phase I and Phase II metabolites have been identified. In the case of 3,4-methylenedioxyphenmetrazine (MDPM), in vitro studies using human liver microsomes and HepaRG cells identified one Phase I metabolite resulting from demethylenation and subsequent O-methylation, and one Phase II metabolite. nih.govresearchgate.net

Studies on another analogue, 3-fluorophenmetrazine (3-FPM), have successfully identified its main in vivo Phase I and Phase II metabolites in both human and rat urine. nih.gov While the specific structures of all metabolites of this compound are not yet fully elucidated, the metabolic pathways observed for its analogues suggest that hydroxylation, demethylation, and subsequent conjugation reactions are likely to be involved.

Based on the metabolism of related phenmetrazine compounds, it is plausible that this compound undergoes similar biotransformations. For phenmetrazine, N-oxidation has been identified as a metabolic pathway, leading to the formation of N-hydroxyphenmetrazine. semanticscholar.org

The following table summarizes the types of metabolites identified for analogues of this compound:

| Compound | Metabolic Reaction | Metabolite Type | Enzyme Involved (if identified) |

| 3,4-methylenedioxyphenmetrazine (MDPM) | Demethylenation, O-methylation | Phase I | CYP2D6 |

| 3,4-methylenedioxyphenmetrazine (MDPM) | Not specified | Phase II | Not specified |

| 3-fluorophenmetrazine (3-FPM) | Various | Phase I & Phase II | Not specified |

| Phenmetrazine | N-oxidation | Phase I | Not specified |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have primarily focused on their interactions with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.govnih.gov

The affinity and activity of phenylmorpholine derivatives at these transporters are influenced by various structural modifications, including substitutions on the phenyl ring and the morpholine (B109124) ring. For instance, a study on 4-methylphenmetrazine (4-MPM), an isomer of this compound, and its positional isomers (2-MPM and 3-MPM) revealed differences in their potencies at DAT, NET, and SERT. nih.govljmu.ac.uk Specifically, 4-MPM was found to be a more potent inhibitor of dopamine and serotonin uptake compared to 2-MPM and the parent compound, phenmetrazine. nih.gov

These findings suggest that the position of the methyl group on the phenyl ring plays a crucial role in determining the compound's interaction with monoamine transporters. The binding of these ligands to the transporters is a complex process involving specific interactions with amino acid residues within the binding pocket. nih.govnih.gov Computational modeling and docking studies can provide further insights into these interactions at the molecular level, helping to explain the observed differences in activity. nih.gov

The following table summarizes the monoamine transporter activity of some phenylmorpholine analogues:

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Phenmetrazine | 3.65 | 1.20 | >10 |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | 5.18 | >10 |

| 3-Methylphenmetrazine (3-MPM) | 26.5 | 1.21 | >10 |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | 1.83 | 2.56 |

Data adapted from a study on methylphenmetrazine isomers. nih.gov

These SAR studies are critical for the design of new compounds with desired pharmacological profiles, potentially leading to the development of novel therapeutic agents.

Design and Synthesis of Novel 5 Methyl 2 Phenylmorpholine Analogues

Rational Design Principles for Structural Modification

The rational design of 5-methyl-2-phenylmorpholine analogues is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the structural modification of the lead compound to probe the structure-activity relationship (SAR) and optimize interactions with biological targets. slideshare.net The design process often begins with the core 2-phenylmorpholine (B1329631) structure, which is known to interact with monoamine transporters. wikipedia.org

Modifications are systematically introduced to explore the chemical space around the lead compound. These modifications can include the addition or alteration of functional groups on the phenyl ring, the morpholine (B109124) ring, and the nitrogen atom. google.com The goal is to identify analogues with improved activity as releasers or reuptake inhibitors of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.com For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues was undertaken to explore their potential as smoking cessation aids, building upon the structure of bupropion (B1668061) and its metabolites. nih.gov This rational approach allows for a systematic investigation of how structural changes influence biological activity.

Exploration of Substituent Effects on Biological Activity

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the core structure. Researchers have extensively studied these effects to develop compounds with desired pharmacological profiles.

Substitutions on the aromatic phenyl ring have a significant impact on the potency and selectivity of these analogues for monoamine transporters. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the introduction of different halogens at the meta-position of the phenyl ring led to varied effects on dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake inhibition. nih.gov

Specifically, replacement of a chloro group with a fluoro group resulted in a 3.7- and 3.2-fold increase in potency for DA and NE uptake inhibition, respectively, but a 12-fold decrease in potency for 5-HT uptake inhibition. nih.gov The rank order of potency for these halogenated analogues as antagonists of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) was found to be bromo > chloro > fluoro. nih.gov

Table 1: Effect of Aromatic Ring Substitution on Monoamine Uptake Inhibition (IC50 in µM)

| Compound | Aromatic Substituent | DA Uptake Inhibition | NE Uptake Inhibition | 5-HT Uptake Inhibition |

|---|---|---|---|---|

| (S,S)-5a | 3-Cl | 1.8 | 1.7 | 1.9 |

| (S,S)-5b | 3-F | 0.48 | 0.53 | 23 |

| (S,S)-5c | 3-Br | 1.1 | 1.0 | 2.1 |

Data sourced from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Alkylation of the nitrogen atom in the morpholine ring is another critical modification that influences biological activity. The addition of different alkyl groups can alter the compound's affinity for monoamine transporters and nAChRs. nih.gov

In the same series of analogues, N-methylation of the parent compound had little effect on monoamine uptake inhibition potency. nih.gov However, the addition of an N-ethyl or N-propyl group resulted in a 4- to 7.8-fold increase in potency for DA and NE uptake inhibition and a 4- to 7-fold decrease in 5-HT uptake inhibition potency. nih.gov These N-alkylated analogues also showed increased potency as antagonists at the α3β4 nAChR. nih.gov

Table 2: Effect of Nitrogen Atom Alkylation on Monoamine Uptake Inhibition (IC50 in µM)

| Compound | N-Substituent | DA Uptake Inhibition | NE Uptake Inhibition | 5-HT Uptake Inhibition |

|---|---|---|---|---|

| (S,S)-5a | H | 1.8 | 1.7 | 1.9 |

| (S,S)-5d | Methyl | 1.9 | 1.6 | 1.8 |

| (S,S)-5e | Ethyl | 0.23 | 0.42 | 8.0 |

| (S,S)-5f | Propyl | 0.38 | 0.34 | 13 |

Data sourced from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Modifications to the alkyl groups on the morpholine ring itself can also fine-tune the biological activity. For instance, extensions of the methyl group at the 3-position of the morpholine ring in the 2-(substituted phenyl)-3,5,5-trimethylmorpholine series were investigated. nih.gov These modifications can influence the steric and electronic properties of the molecule, thereby affecting its interaction with target receptors and transporters. The synthesis of these analogues typically involves multi-step procedures, starting from commercially available precursors. nih.gov The cyclization to form the morpholine ring is a key step, often achieved using acids like sulfuric acid. nih.gov

Bioisosteric Replacements in Analog Design

Bioisosteric replacement is a fundamental strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comresearchgate.net This approach is employed to enhance potency, alter selectivity, improve pharmacokinetic profiles, or reduce toxicity. cambridgemedchemconsulting.com

In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule. For example, the phenyl ring could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to explore different electronic distributions and hydrogen bonding capabilities. cambridgemedchemconsulting.comresearchgate.net Within the phenyl ring itself, a methyl group could be replaced by bioisosteres such as an amino group, hydroxyl group, or a halogen like fluorine or chlorine, which have similar steric bulk but different electronic properties. cambridgemedchemconsulting.com

The oxygen atom in the morpholine ring could potentially be replaced by a sulfur atom (thiomorpholine) or a methylene (B1212753) group, altering the ring's conformation and polarity. cambridgemedchemconsulting.com Similarly, the nitrogen atom could be part of more complex heterocyclic systems. The thoughtful application of bioisosteric replacements allows medicinal chemists to systematically probe the SAR of this compound analogues and optimize their therapeutic potential. nih.gov

Future Directions and Emerging Research Avenues in 5 Methyl 2 Phenylmorpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. Future research concerning 5-Methyl-2-phenylmorpholine will likely focus on the development of novel synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of morpholine (B109124) derivatives often involve multiple steps and the use of hazardous reagents.

Recent advancements in the synthesis of morpholines have highlighted the potential of redox-neutral protocols. For instance, a one- or two-step method utilizing inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to a variety of substituted morpholines. nih.govnih.govchiralen.com This approach offers significant environmental and safety benefits over classical methods that employ reagents such as chloroacetyl chloride followed by reduction steps. nih.gov The key to this methodology is the selective monoalkylation of primary amines with ethylene sulfate, a process that is influenced by the structure of the amino alcohol and the unique properties of ethylene sulfate. nih.govnih.govchiralen.com The application and adaptation of such methodologies for the stereocontrolled synthesis of this compound isomers would represent a significant step forward.

Furthermore, the exploration of catalytic methods, such as palladium-catalyzed carboamination, presents another promising avenue for the concise and stereocontrolled synthesis of substituted morpholines. nih.gov These strategies can provide access to a wider range of derivatives with diverse substitution patterns.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Redox-Neutral Alkylation | Utilizes ethylene sulfate and a strong base. | Fewer synthetic steps, avoids hazardous reagents, improved atom economy. nih.govnih.gov |

| Palladium-Catalyzed Carboamination | Couples substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. | High stereocontrol, access to diverse substitution patterns. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduced reaction times, cleaner reaction profiles, potentially higher yields. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better control over reaction parameters, ease of scalability. |

Advanced Spectroscopic and Chromatographic Methodologies for Complex Mixture Analysis

The presence of multiple stereoisomers of this compound necessitates the development and application of advanced analytical techniques for their separation and characterization. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful tool for the resolution of enantiomers and diastereomers. The separation of stereoisomers of related compounds, such as β-methyl-substituted amino acids, has been successfully achieved using Cinchona alkaloid-based CSPs. wikipedia.org Future research will likely involve the development of specific HPLC methods tailored for the baseline separation of all possible stereoisomers of this compound. nih.govnih.gov

Advanced spectroscopic techniques, such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) and mass spectrometry (MS), will be crucial for the unambiguous structural elucidation of the separated isomers. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be invaluable for the analysis of this compound and its metabolites in complex biological matrices.

| Analytical Technique | Application in this compound Research |

| Chiral HPLC | Separation and quantification of individual stereoisomers. wikipedia.orgnih.govnih.gov |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals for each isomer. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |

| GC-MS and LC-MS | Identification and quantification in complex mixtures, including biological samples. |

Integration of Advanced Computational Approaches for Structure-Based Design

Computational chemistry offers powerful tools to guide the design of novel this compound analogs with enhanced biological activities and improved pharmacokinetic profiles. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two complementary approaches that can be employed.

Molecular docking studies can be utilized to predict the binding modes and affinities of this compound derivatives with their putative biological targets. nih.govscispace.comnih.gov For instance, if the molecular target is a receptor or an enzyme with a known three-dimensional structure, docking simulations can help in understanding the key interactions and guide the design of analogs with improved binding. unar.ac.idmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. researchgate.netnih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of designed molecules at an early stage, helping to identify candidates with favorable pharmacokinetic and safety profiles. nih.govmdpi.com

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predicting binding poses and affinities to biological targets. nih.govscispace.comnih.gov |

| QSAR | Developing predictive models for biological activity. researchgate.netnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-target complexes. nih.govnih.govmdpi.comresearchgate.net |

| In Silico ADMET Prediction | Assessing pharmacokinetic and toxicological properties. nih.govmdpi.com |

Elucidation of Novel Molecular Targets and Interaction Mechanisms

While substituted phenylmorpholines are generally known to act as monoamine neurotransmitter releasing agents, the specific molecular targets and detailed mechanisms of action for this compound remain to be fully elucidated. wikipedia.orgnih.gov Future research should aim to identify and validate the primary biological targets of this compound and its stereoisomers. This could involve a range of techniques, including affinity chromatography, radioligand binding assays, and chemoproteomics.

The morpholine nucleus is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds targeting a wide array of receptors and enzymes. researchgate.net Therefore, it is plausible that this compound may interact with targets beyond the monoamine transporters. Investigating its effects on various G-protein coupled receptors (GPCRs), ion channels, and enzymes could reveal novel therapeutic applications.

Understanding the precise molecular interactions between this compound and its targets at the atomic level is crucial for rational drug design. Techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would provide invaluable structural insights.

Exploration of Stereoselective Biological Effects

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. mdpi.com Therefore, a critical area of future research is the stereoselective synthesis of each isomer and the subsequent evaluation of their individual pharmacological profiles.

A patent for phenylmorpholine analogues describes the synthesis of the (2S,5R)-5-Methyl-2-phenyl-morpholine and (2R,5R)-5-Methyl-2-phenyl-morpholine isomers, indicating that methods for their preparation exist. google.com The availability of enantiomerically pure isomers, such as (2R,5S)-5-methyl-2-phenylmorpholine and (5S)-5-methyl-2-phenylmorpholine, from commercial sources further facilitates these investigations. chiralen.comnih.gov

Future studies should focus on comparing the effects of the individual stereoisomers on monoamine release, receptor binding affinities, and functional activities. This will not only provide a more complete understanding of the structure-activity relationships but also has the potential to identify an isomer with an optimized therapeutic profile, potentially with enhanced efficacy and reduced side effects. The differential effects of stereoisomers have been observed for other bioactive molecules, where one enantiomer is significantly more active than the other. mdpi.com

| Stereoisomer Pair | Research Focus |

| Enantiomers (e.g., (2R,5R) vs. (2S,5S)) | Comparison of potency and efficacy at biological targets. |

| Diastereomers (e.g., (2R,5R) vs. (2R,5S)) | Investigation of differences in binding modes and functional activities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-phenylmorpholine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, reacting substituted phenylamines with ethylene oxide under basic conditions (e.g., NaOH) yields morpholine derivatives, as seen in analogous syntheses of 2-(4-chlorophenyl)morpholine . Stereoselectivity is achieved using chiral catalysts or enantiopure starting materials. Reaction temperature (e.g., 60–80°C) and solvent polarity significantly impact yields and diastereomer ratios.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, while nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NOESY) confirms stereochemistry. X-ray crystallography (XRD), as demonstrated for nickel-morpholine complexes, provides definitive structural validation . Mass spectrometry (MS) and elemental analysis verify molecular weight and purity (>97% by HPLC) .

Q. How can solubility challenges in aqueous or organic solvents be addressed for in vitro assays?

- Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or ethanol enhance solubility. For example, stock solutions (10 mM in DMSO) are commonly diluted in assay buffers, ensuring ≤1% solvent concentration to avoid cytotoxicity. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Systematic reviews (e.g., EFSA’s methodology for grayanotoxins/5-HMF) recommend:

- Meta-analysis : Pool data from multiple studies using standardized assays (e.g., IC values from kinase inhibition assays).

- Experimental replication : Control variables like cell line passage number, solvent batch, and incubation time .

- Structure-activity relationship (SAR) modeling : Compare functional group modifications (e.g., fluorine or trifluoromethyl substitutions) to isolate activity drivers .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., G protein-coupled receptors). Density functional theory (DFT) calculations optimize electronic properties for enhanced interactions. Validate predictions with in vitro binding assays and compare to PubChem/NIST datasets for structural analogs .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?

- Methodological Answer : Rodent models assess bioavailability (e.g., oral vs. intravenous administration) and metabolic stability (LC-MS/MS plasma analysis). Toxicity screening includes:

- Acute toxicity : LD determination in mice.

- Genotoxicity : Ames test for mutagenicity.

- Cardiotoxicity : hERG channel inhibition assays .

Q. How do formulation parameters influence the stability of this compound in long-term storage?

- Methodological Answer : Stability studies under ICH guidelines:

- Temperature : Store at –20°C for lyophilized powders; RT for DMSO stocks (protected from light).

- Humidity : Use desiccants in sealed vials.

- Analytical monitoring : Track degradation via HPLC every 6 months .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC/IC. Bootstrap resampling estimates confidence intervals. For multi-target compounds, Schild analysis discriminates between competitive and noncompetitive inhibition .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

- Methodological Answer : Design of experiments (DoE) identifies critical factors (e.g., stoichiometry, catalyst loading). For example, a central composite design (CCD) optimizes reaction time and temperature. Byproducts are characterized via LC-MS and minimized using scavengers (e.g., polymer-supported reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.